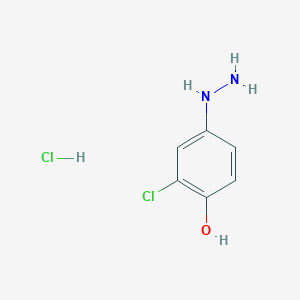

2-Chloro-4-hydrazinophenol hydrochloride

Description

Properties

Molecular Formula |

C6H8Cl2N2O |

|---|---|

Molecular Weight |

195.04 g/mol |

IUPAC Name |

2-chloro-4-hydrazinylphenol;hydrochloride |

InChI |

InChI=1S/C6H7ClN2O.ClH/c7-5-3-4(9-8)1-2-6(5)10;/h1-3,9-10H,8H2;1H |

InChI Key |

GVBYQRXNOHTAGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds Identified:

2-Amino-5-Chlorophenol Hydrochloride (Compound 2a [A]): Contains an amino group at position 2 and chlorine at position 5 on a phenol ring. Synthesized via acid hydrolysis of trichloroacetyl chloride derivatives, yielding 25% .

4-Chloro-2-hydrazinobenzoic Acid Hydrochloride: Combines a hydrazine group with a carboxylic acid substituent. Molecular weight: 223.06 g/mol; used in heterocyclic synthesis .

3-Chloro-4-fluorophenylhydrazine Hydrochloride : Features chlorine and fluorine substituents. Melting point: 211–212°C (dec.) .

2-Chloro-4-(hydrazinomethyl)thiophene Hydrochloride: Thiophene-based analog with a hydrazine-methyl group. Molecular weight: 199.09 g/mol .

Table 1: Comparative Structural and Physical Properties

Functional and Application Differences

Chromatography and Labeling : Hydrazine hydrochlorides like 2,4-dinitrophenylhydrazine HCl are used for HPLC labeling, indicating analytical utility .

Pharmaceutical Intermediates: 4-Methoxyphenylhydrazine HCl is employed in drug synthesis (e.g., antidepressants), a role that 2-chloro-4-hydrazinophenol HCl may also fulfill .

Preparation Methods

Diazotization Reaction

- The starting material, often 2-chloro-4-aminophenol or a related derivative, is dissolved in water.

- Under acidic conditions (pH 1-2), typically using hydrochloric acid, the amine group is converted to a diazonium salt by dropwise addition of sodium nitrite solution at low temperature (5-10 °C).

- The reaction is monitored by starch iodide test paper to confirm complete diazotization (blue coloration indicates excess nitrite).

- Maintaining low temperature and acidic pH is critical to prevent decomposition and side reactions.

Reduction to Hydrazine Derivative

- The diazonium salt solution is then added dropwise to an ammonium sulfite aqueous solution at room temperature.

- The reduction proceeds at 50-60 °C for 3-4 hours, converting the diazonium salt into the hydrazine derivative.

- Ammonium sulfite is preferred over sodium sulfite to avoid caking and improve solubility of byproducts, facilitating easier handling and higher product quality.

- The pH is adjusted to 6.5-8 during this step to optimize reduction efficiency.

Acidification and Crystallization

- The reaction mixture is acidified by dropwise addition of 20% hydrochloric acid at 50-70 °C.

- This induces crystallization of the hydrazine hydrochloride salt.

- The mixture is incubated for 1-2 hours, then cooled to 15 °C to promote crystal formation.

- The solid product is filtered, washed, and dried at 80 °C to obtain pure 2-chloro-4-hydrazinophenol hydrochloride.

Research Findings and Optimization Notes

- Use of ammonium sulfite as reducing agent significantly improves the process by reducing operational difficulties related to solid sulfite caking and enhancing product crystallinity and yield.

- The acidification step benefits from the high solubility of ammonium chloride and ammonium hydrogen sulfate byproducts, which delays crystallization and reduces side reactions.

- The product crystals formed are loosely packed, improving filtration and washing efficiency.

- Typical yields exceed conventional methods, with improved purity and fluidity of the final product.

Comparative Data Table of Key Reaction Parameters

| Step | Conditions | Reagents & Concentrations | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | Acidic medium, dropwise addition | Sodium nitrite 20% aqueous, HCl (3 equiv.) | 5-10 | ~1 hour | pH 1-2, starch iodide test for endpoint |

| Reduction | Dropwise addition to reductant | Ammonium sulfite aqueous solution | 50-60 | 3-4 hours | pH adjusted to 6.5-8, clear solution after |

| Acidification | Dropwise HCl addition | 20% hydrochloric acid | 50-70 | 1-2 hours | Crystallization induced, cooled to 15 °C |

| Isolation & Drying | Filtration, washing, drying | - | 80 (drying) | Until dry | Loose crystals, good fluidity |

Additional Synthetic Routes and Variations

- Alternative methods reported in literature for related hydrazine derivatives involve oxidation of methylated precursors followed by hydrazide formation and hydrazine substitution, but these are less direct for 2-chloro-4-hydrazinophenol hydrochloride.

- Parallel synthesis techniques using hydrazine hydrate reflux with ester intermediates have been documented but are more complex and less economical for this specific compound.

Summary and Recommendations

- The most efficient and industrially viable method for preparing 2-chloro-4-hydrazinophenol hydrochloride is the diazotization of the corresponding amine followed by reduction with ammonium sulfite and acidification to form the hydrochloride salt.

- Process parameters such as temperature control, pH adjustment, and reagent concentration are critical to maximize yield and product quality.

- The use of ammonium sulfite as a reducing agent is a key innovation improving the process over classical sodium sulfite reduction.

- The method is scalable and suitable for commercial production with high reproducibility.

This detailed analysis is based on patent CN103910650A and related scientific literature, providing a robust and authoritative foundation for the preparation of 2-chloro-4-hydrazinophenol hydrochloride. Additional synthetic insights from related hydrazine derivatives support the understanding of reaction mechanisms and optimization strategies.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-hydrazinophenol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2-chloro-4-nitrophenol with hydrazine hydrate under acidic conditions, followed by reduction and hydrochlorination. Optimization includes controlling temperature (e.g., 0–5°C for nitrophenol intermediates to prevent side reactions) and solvent selection (e.g., ethanol/water mixtures for solubility). Stoichiometric excess of hydrazine (1.5–2 equivalents) ensures complete conversion, monitored by TLC or HPLC .

Q. What purification techniques are most effective for isolating high-purity 2-Chloro-4-hydrazinophenol hydrochloride?

- Methodological Answer : Recrystallization using polar solvents like ethanol/water or methanol/diethyl ether is preferred. For example, dissolving the crude product in hot ethanol, followed by slow addition of water, yields crystalline material. Decolorizing agents (activated charcoal) remove impurities, and vacuum filtration minimizes residual solvent. Purity (>95%) is confirmed via melting point analysis (expected range: 210–212°C, decomposition) and HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR in DMSO-d identify aromatic protons (δ 6.8–7.5 ppm) and hydrazine NH signals (δ 8.5–9.5 ppm).

- IR : Stretching bands for N–H (3200–3400 cm) and C–Cl (750–800 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] peaks matching the molecular weight (e.g., ~214.5 g/mol). Cross-validation with elemental analysis (C, H, N, Cl) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of 2-Chloro-4-hydrazinophenol hydrochloride?

- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP with a 6-31G(d,p) basis set calculates molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. For example, the electron-withdrawing chloro group lowers the HOMO energy, making the aromatic ring less susceptible to electrophilic attack. Exact-exchange terms improve accuracy in predicting redox behavior, critical for understanding its role in catalytic or biological systems .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from solvent polarity, hydrogen bonding, or paramagnetic impurities. For ambiguous NH proton signals, deuterium exchange (DO shake) or variable-temperature NMR (e.g., 25–60°C) clarifies dynamic effects. 2D NMR (COSY, HSQC) resolves overlapping peaks, while computational NMR prediction tools (e.g., ACD/Labs) validate assignments .

Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ) and LC-MS to identify hydrolysis byproducts (e.g., phenolic derivatives).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Accelerated aging studies (40–60°C) under inert vs. humid conditions reveal oxidation or hydration pathways .

Q. How can mechanistic studies elucidate the compound’s role in synthesizing heterocyclic scaffolds (e.g., triazoles or indoles)?

- Methodological Answer : The hydrazine moiety acts as a nucleophile in cyclocondensation reactions. For example, reacting with β-ketoesters forms pyrazole derivatives, monitored by in situ FTIR for carbonyl disappearance (1700 cm). Kinetic studies under pseudo-first-order conditions (excess ketone) determine rate constants, while DFT-derived transition state models explain regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

- Methodological Answer : Variability may stem from assay conditions (e.g., cell line viability, serum concentration). Standardize protocols using reference inhibitors (e.g., cyclooxygenase-2 for anti-inflammatory assays) and validate via dose-response curves (3–5 replicates). Meta-analysis of published data identifies outliers, while molecular docking studies reconcile activity with structural motifs (e.g., chloro group interactions with enzyme active sites) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Statistical Design of Experiments (DoE) identifies critical factors (e.g., reaction time, catalyst loading). For instance, a Central Composite Design (CCD) optimizes hydrazine equivalents and temperature. Process Analytical Technology (PAT) tools, like inline IR, monitor intermediate formation in real time, ensuring reproducibility .

Safety and Handling

Q. What are the best practices for safe handling and storage of 2-Chloro-4-hydrazinophenol hydrochloride in laboratory settings?

- Methodological Answer :

Store in airtight, light-resistant containers at 2–8°C under inert gas (N). Use fume hoods for weighing to avoid inhalation. Spills are neutralized with 5% acetic acid, followed by absorption with vermiculite. Emergency protocols include eye irrigation (15 min) and medical consultation for persistent irritation, per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.